N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolopyridine core, which is a nitrogen-containing heterocycle, and a dimethoxybenzamide moiety, making it a versatile molecule for further chemical modifications and biological studies.
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by this compound prevents these processes, thereby disrupting the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. Key among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation and migration, and angiogenesis .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide has been shown to interact with FGFRs, which play an essential role in various types of tumors . The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . The nature of these interactions involves the inhibition of these receptors, thereby affecting their signaling pathways .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s interaction with FGFRs and its subsequent impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to changes in gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its pyrrolopyridine core is particularly useful in the construction of pharmaceuticals and organic materials.
Biology: Biologically, this compound has shown potential as a kinase inhibitor, which can be useful in cancer research and treatment[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Its ability to interfere with specific signaling pathways makes it a candidate for drug development.
Medicine: In medicine, the compound's inhibitory properties on fibroblast growth factor receptors (FGFRs) have been studied for their potential in treating various types of tumors[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... Its role in modulating cellular processes can be harnessed for therapeutic purposes.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable asset in material science research.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are known for their biological activities[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Indazoles: Compounds containing the indazole ring system, which also exhibit therapeutic properties.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and have shown various biological activities.
Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide stands out due to its specific combination of functional groups and its ability to target FGFRs effectively. This combination of features makes it a unique candidate for further research and development.
Properties
IUPAC Name |
2,3-dimethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-8-3-7-15(17(16)25-2)19(23)21-11-5-12-22-13-9-14-6-4-10-20-18(14)22/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAFGTWMGDQMQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.